molecular formula C11H18N5O8P B037916 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate CAS No. 123497-15-4

2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate

Cat. No. B037916
CAS RN: 123497-15-4
M. Wt: 379.26 g/mol
InChI Key: GCBTZSPITZMWJH-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate, also known as dMMoP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This molecule is a derivative of the nucleotide guanosine monophosphate (GMP) and has been found to have a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate involves the inhibition of IMPDH, which is an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is a key step in the synthesis of both DNA and RNA. By inhibiting IMPDH, 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate can block the synthesis of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate has also been found to have a number of other biochemical and physiological effects. Studies have shown that 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate can inhibit the replication of the hepatitis C virus, making it a potential treatment for this disease. Additionally, 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate has been found to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate in lab experiments is that it can be difficult to work with due to its hydrophobic nature.

Future Directions

There are a number of potential future directions for the study of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate. One area of research could be the development of new cancer treatments based on the inhibition of IMPDH. Additionally, further studies could be conducted to explore the potential applications of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate in the treatment of other diseases, such as hepatitis C and rheumatoid arthritis. Finally, new methods could be developed for the synthesis of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate that could make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate involves a series of chemical reactions that begin with the starting material, guanosine. The first step in the synthesis involves the conversion of guanosine to 2'-deoxyguanosine. This is followed by the addition of a methyl group at the N(5) position of the purine ring and the formylation of the N(5) position. The final step in the synthesis involves the addition of three amino groups to the pyrimidine ring, resulting in the formation of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate.

Scientific Research Applications

DMMoP has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate is in the field of cancer research. Studies have shown that 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate can inhibit the growth of cancer cells by blocking the activity of an enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for the synthesis of DNA and RNA, and its inhibition can lead to the death of cancer cells.

properties

CAS RN

123497-15-4

Product Name

2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate

Molecular Formula

C11H18N5O8P

Molecular Weight

379.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-6-oxo-1H-pyrimidin-4-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C11H18N5O8P/c1-16(4-18)8-9(14-11(12)15-10(8)19)13-7-2-5(6(3-17)23-7)24-25(20,21)22/h4-7,17H,2-3H2,1H3,(H2,20,21,22)(H4,12,13,14,15,19)/t5-,6+,7+/m0/s1

InChI Key

GCBTZSPITZMWJH-RRKCRQDMSA-N

Isomeric SMILES

CN(C=O)C1=C(NC(=NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O

SMILES

CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)OP(=O)(O)O

Canonical SMILES

CN(C=O)C1=C(NC(=NC1=O)N)NC2CC(C(O2)CO)OP(=O)(O)O

synonyms

2'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate

Origin of Product

United States

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